molecular formula C21H33AlO6 B6592835 Aluminum 3,5-heptanedionate CAS No. 25325-54-6

Aluminum 3,5-heptanedionate

Cat. No.: B6592835
CAS No.: 25325-54-6
M. Wt: 408.5 g/mol
InChI Key: QZZGKBLRLATPRR-YFTRRBBBSA-K
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Description

Aluminum 3,5-heptanedionate, also known as tris(3,5-heptanedionato)aluminum, is a coordination compound with the molecular formula C21H33AlO6 and a molecular weight of 408.47 g/mol . This compound is characterized by its coordination of aluminum with three 3,5-heptanedionate ligands, forming a stable complex. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum 3,5-heptanedionate can be synthesized through the reaction of aluminum salts, such as aluminum chloride, with 3,5-heptanedione in an organic solvent like ethanol . The reaction typically involves the following steps:

  • Dissolution of aluminum chloride in ethanol.
  • Addition of 3,5-heptanedione to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Isolation of the product by filtration and drying.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Aluminum 3,5-heptanedionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.

    Reduction: Reduction reactions involving this compound typically result in the formation of aluminum metal and reduced organic products.

    Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are usually carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Ligand exchange reactions often involve the use of other diketones or similar ligands in an organic solvent.

Major Products:

    Oxidation: Aluminum oxide and various organic by-products.

    Reduction: Aluminum metal and reduced organic compounds.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Aluminum 3,5-heptanedionate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of aluminum 3,5-heptanedionate involves its ability to coordinate with various ligands and form stable complexes. This coordination ability allows it to interact with different molecular targets and pathways, influencing chemical reactions and biological processes. The compound’s effects are primarily mediated through its interactions with metal ions and organic molecules, leading to changes in their reactivity and stability .

Comparison with Similar Compounds

Uniqueness: Aluminum 3,5-heptanedionate is unique due to its specific ligand structure, which provides a balance between stability and reactivity. This makes it particularly useful in applications where controlled reactivity is essential, such as in catalysis and material synthesis.

Properties

IUPAC Name

(Z)-5-bis[[(Z)-5-oxohept-3-en-3-yl]oxy]alumanyloxyhept-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H12O2.Al/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/q;;;+3/p-3/b3*6-5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZGKBLRLATPRR-YFTRRBBBSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)CC)O[Al](OC(=CC(=O)CC)CC)OC(=CC(=O)CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)CC)/O[Al](O/C(=C\C(=O)CC)/CC)O/C(=C\C(=O)CC)/CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33AlO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum 3,5-heptanedionate
Reactant of Route 2
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Aluminum 3,5-heptanedionate
Reactant of Route 3
Aluminum 3,5-heptanedionate
Reactant of Route 4
Aluminum 3,5-heptanedionate
Reactant of Route 5
Aluminum 3,5-heptanedionate

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